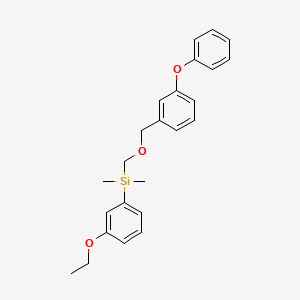
(3-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The unique structure of this compound, which includes both ethoxy and phenoxy groups, makes it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of (3-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane typically involves the reaction of appropriate phenyl and silane precursors under controlled conditions. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond in the presence of a catalyst. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound.
Chemical Reactions Analysis
(3-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: It can be used in the study of silicon-based biochemistry.
Industry: Used in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (3-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane involves its interaction with various molecular targets. The silicon atom in the compound can form bonds with other elements, facilitating various chemical reactions. The pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar compounds to (3-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane include other organosilicon compounds with different substituents. For example:
(3-Methoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane: Similar structure but with a methoxy group instead of an ethoxy group.
(3-Propoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane: Similar structure but with a propoxy group instead of an ethoxy group. The uniqueness of this compound lies in its specific combination of ethoxy and phenoxy groups, which can influence its reactivity and applications.
Properties
CAS No. |
106786-76-9 |
|---|---|
Molecular Formula |
C24H28O3Si |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
(3-ethoxyphenyl)-dimethyl-[(3-phenoxyphenyl)methoxymethyl]silane |
InChI |
InChI=1S/C24H28O3Si/c1-4-26-22-13-9-15-24(17-22)28(2,3)19-25-18-20-10-8-14-23(16-20)27-21-11-6-5-7-12-21/h5-17H,4,18-19H2,1-3H3 |
InChI Key |
GKCWKBNZZMKTLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC=C1)[Si](C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


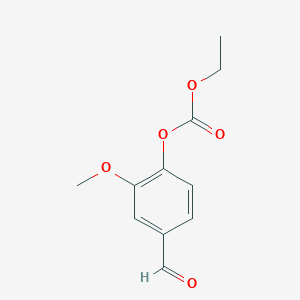
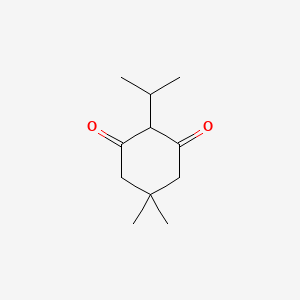
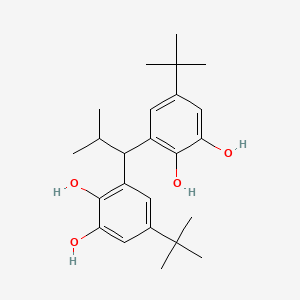
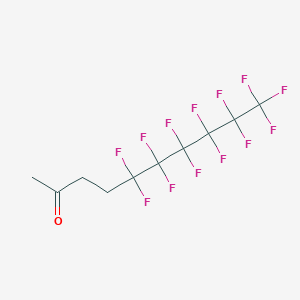
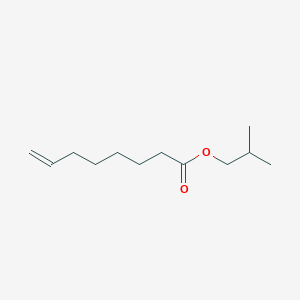
![Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14336804.png)
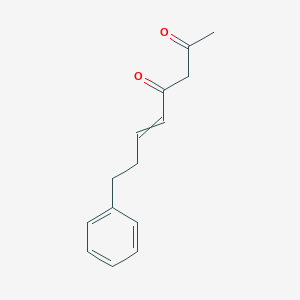
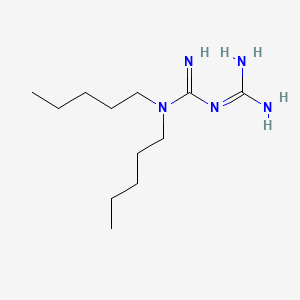
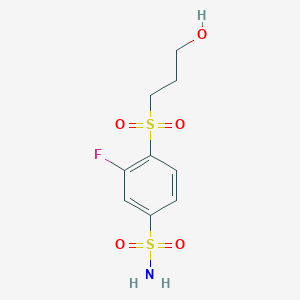
![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)
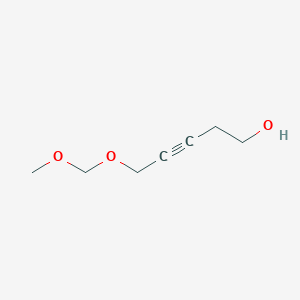

![1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-](/img/structure/B14336846.png)
![N-Methyl-N'-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea](/img/structure/B14336864.png)
